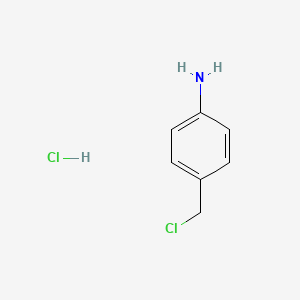

4-(chloromethyl)aniline;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(chloromethyl)aniline;hydrochloride is a chemical compound with the molecular formula C7H9Cl2N. It is a derivative of benzenamine (aniline) where a chloromethyl group is substituted at the para position. This compound is often used in organic synthesis and various industrial applications due to its reactivity and functional properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)aniline;hydrochloride typically involves the chloromethylation of benzenamine. One common method is the reaction of benzenamine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of an intermediate imine, which is subsequently chlorinated to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions

4-(chloromethyl)aniline;hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of benzenamine derivatives with reduced functional groups.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide, sodium thiolate, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

Substitution: Formation of substituted benzenamine derivatives.

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of reduced benzenamine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Chemical Structure:

- Molecular Formula: C7H8ClN

- Molecular Weight: 141.598 g/mol

- Density: 1.2 g/cm³

- Boiling Point: 257.6 °C at 760 mmHg

The chloromethyl group in 4-(chloromethyl)aniline;hydrochloride enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. This property is essential for its role as an intermediate in organic synthesis and for modifying biomolecules.

Chemistry

- Synthesis of Organic Compounds: It serves as a precursor for synthesizing various dyes, pharmaceuticals, and agrochemicals due to its ability to undergo electrophilic aromatic substitution reactions.

- Reagent in Chemical Reactions: The compound is used in multiple chemical reactions, including oxidation and reduction processes.

Biology

- Modification of Biomolecules: this compound is employed in labeling biomolecules for detection purposes.

- Enzyme Interaction Studies: It interacts with enzymes such as aniline dioxygenase and catechol 2,3-dioxygenase, influencing metabolic pathways and gene expression related to inflammation and other cellular processes.

Medicine

- Drug Development: The compound is investigated for its potential use in drug formulations as a precursor for active pharmaceutical ingredients.

- Pharmacological Studies: Its ability to inhibit specific enzymes suggests applications in targeting diseases influenced by arylamines.

Industry

- Production of Polymers and Resins: It is utilized in the manufacturing of various industrial chemicals, contributing to the production of polymers and resins.

This compound exhibits significant biological activity through its interactions with key enzymes involved in metabolic pathways. Research indicates that it can modulate cellular signaling pathways affecting cell proliferation and apoptosis.

Case Studies

-

Enzyme Inhibition Studies:

- In vitro studies have shown that the compound can inhibit specific enzymes, affecting metabolic fluxes in cells. These findings suggest potential therapeutic applications in metabolic disorders.

-

Antitumor Activity:

- Studies have demonstrated that derivatives of 4-(chloromethyl)aniline exhibit anticancer properties against various cancer cell lines, indicating its potential as a lead compound for drug development.

-

Inflammatory Response Modulation:

- The compound has been shown to alter gene expression related to inflammatory responses, highlighting its role in potential anti-inflammatory therapies.

Mecanismo De Acción

The mechanism of action of 4-(chloromethyl)aniline;hydrochloride involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The compound can also interact with biological molecules, potentially modifying their structure and function.

Comparación Con Compuestos Similares

Similar Compounds

Benzenamine, 4-methyl-: Similar structure but with a methyl group instead of a chloromethyl group.

Benzenamine, 4-chloro-: Contains a chlorine atom at the para position instead of a chloromethyl group.

Benzenamine, 4-(bromomethyl)-: Similar structure but with a bromomethyl group instead of a chloromethyl group.

Uniqueness

4-(chloromethyl)aniline;hydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and functional properties. This makes it a valuable intermediate in organic synthesis and various industrial applications.

Actividad Biológica

4-(Chloromethyl)aniline;hydrochloride is a chemical compound with significant biological activity, particularly in the context of its interactions with enzymes and cellular processes. This article explores its biological mechanisms, pharmacological properties, and potential applications based on diverse research findings.

- Molecular Formula : C7H8ClN

- Molecular Weight : 141.598 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 257.6 °C at 760 mmHg

4-(Chloromethyl)aniline primarily functions through electrophilic aromatic substitution reactions , characteristic of arylamines. The chloromethyl group can participate in nucleophilic substitutions, influencing various biochemical pathways.

Interaction with Enzymes

This compound has been shown to interact with key enzymes:

- Aniline dioxygenase

- Catechol 2,3-dioxygenase

These interactions can alter metabolic pathways and gene expression related to inflammatory responses and other cellular processes.

Cellular Effects

Research indicates that 4-(Chloromethyl)aniline affects:

- Cell Signaling Pathways : Modulating signaling cascades that influence cell proliferation and apoptosis.

- Gene Expression : Altering the expression of genes involved in inflammation and metabolism.

Pharmacological Implications

The compound's ability to modify enzyme activity suggests potential applications in drug design, particularly for targeting diseases influenced by arylamines.

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- In vitro studies have demonstrated that 4-(Chloromethyl)aniline can inhibit specific enzymes, thereby affecting metabolic fluxes in cells. These findings highlight its potential as a therapeutic agent in metabolic disorders.

- Antitumor Activity :

- Inflammatory Response Modulation :

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 4-(Chloromethyl)aniline | Enzyme inhibition, anti-inflammatory | Not specified |

| Derivative A | Anticancer (various cell lines) | ~92.4 |

| Derivative B | Inhibition of cholinesterases | 7.31 |

Propiedades

IUPAC Name |

4-(chloromethyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN.ClH/c8-5-6-1-3-7(9)4-2-6;/h1-4H,5,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWHTFYXAPNCRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.